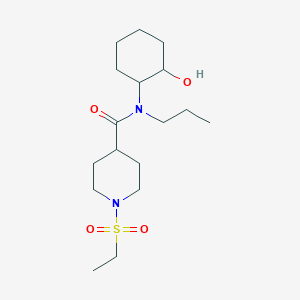
N~2~-(3,4-difluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(3,4-difluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, also known as Difluoromethylornithine (DFMO), is a chemical compound that has been extensively studied for its potential applications in cancer treatment. DFMO is an irreversible inhibitor of ornithine decarboxylase (ODC), which is an enzyme that plays a critical role in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in the development and progression of various types of cancer.
Mécanisme D'action
DFMO irreversibly inhibits ODC, which is the rate-limiting enzyme in the biosynthesis of polyamines. By inhibiting ODC, DFMO reduces the levels of polyamines in cells, which in turn inhibits cell growth and proliferation. DFMO has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
DFMO has been shown to reduce the levels of polyamines in various tissues, including the prostate, breast, and colon. DFMO has also been shown to reduce the incidence of colon cancer in preclinical models. In clinical trials, DFMO has been shown to be well-tolerated and has demonstrated promising results in the treatment of neuroblastoma, a type of childhood cancer.
Avantages Et Limitations Des Expériences En Laboratoire
DFMO is a well-characterized compound that has been extensively studied for its potential applications in cancer treatment. DFMO is readily available and can be easily synthesized in the laboratory. However, DFMO is a relatively toxic compound that requires careful handling and disposal.
Orientations Futures
There are several potential future directions for research on DFMO. One area of interest is the development of combination therapies that incorporate DFMO with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the development of new formulations of DFMO that improve its bioavailability and reduce its toxicity. Additionally, there is ongoing research into the use of DFMO as a chemopreventive agent, particularly in high-risk populations for certain types of cancer.
Méthodes De Synthèse
DFMO can be synthesized through a multi-step process starting with the reaction of 3,4-difluoroaniline with methylsulfonyl chloride to form N~2~-(3,4-difluorophenyl)-N~1~-methylsulfonyl-3,4-difluoroaniline. This intermediate is then reacted with glycine methyl ester to form N~2~-(3,4-difluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide.
Applications De Recherche Scientifique
DFMO has been extensively studied for its potential applications in cancer treatment. In preclinical studies, DFMO has been shown to inhibit the growth of various types of cancer cells, including breast, colon, and prostate cancer cells. DFMO has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Propriétés
IUPAC Name |
2-(3,4-difluoro-N-methylsulfonylanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O3S/c1-13-10(15)6-14(18(2,16)17)7-3-4-8(11)9(12)5-7/h3-5H,6H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQCVFXAGAIWLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=CC(=C(C=C1)F)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-3-phenylacrylamide](/img/structure/B5339041.png)
![4-{2-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}phenol](/img/structure/B5339066.png)
![N-(3,4-difluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5339074.png)

![2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-N-(2-methoxyethyl)-N-methyl-2-oxoethanamine](/img/structure/B5339095.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-5-cyclopropyl-4-methyl-4H-1,2,4-triazole](/img/structure/B5339097.png)
![3-amino-5-[1-cyano-2-(4-ethoxy-3-methoxyphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5339107.png)
![(2S)-4-(methylthio)-2-{2-[4-(methylthio)phenyl]-1H-imidazol-1-yl}butan-1-ol](/img/structure/B5339113.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-pyridinecarboxamide](/img/structure/B5339125.png)



![N-(2-hydroxyphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5339157.png)